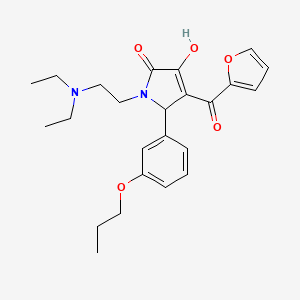

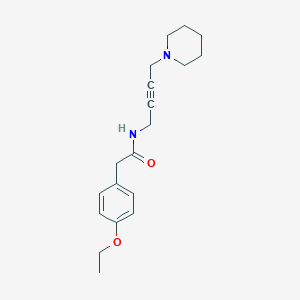

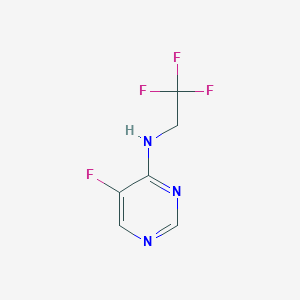

1-(2-(diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of organic molecules that incorporate elements of pyrrole and furan rings, exhibiting a complex structure that allows for diverse chemical reactions and properties. Its structure suggests potential for various applications in chemical synthesis and materials science.

Synthesis Analysis

The synthesis of similar pyrrole derivatives often involves aldol condensation reactions, where components like furan-2-carbaldehyde react with pyrrole precursors in the presence of a strong hydroxyl base as a catalyst. This process, demonstrated in the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, showcases the method's efficacy in forming complex pyrrole derivatives with high specificity (Singh et al., 2014).

Molecular Structure Analysis

Molecular structure analysis of similar compounds emphasizes the significance of spectroscopic techniques (e.g., FT-IR, NMR) and quantum chemical calculations for confirming the structure. The analysis often includes the study of molecular electrostatic potential surfaces (MEPs), natural bond orbital (NBO) interactions, and vibrational analyses to understand the interactions and binding energies within the molecule (Singh et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving pyrrole derivatives can be highly selective, leading to the formation of complex heterocyclic compounds such as oxiranes, oxazoles, and pyrazoles. The reactivity of the carbonyl group and the potential for nucleophilic attack are critical factors in these reactions, allowing for the synthesis of a wide range of compounds (Singh et al., 2014).

Physical Properties Analysis

The physical properties of pyrrole derivatives, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups such as diethylamino and propoxyphenyl can affect these properties, potentially enhancing the compound's utility in various applications.

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with other molecules, are crucial for understanding the compound's potential applications. The studies of similar compounds suggest that the presence of furan and pyrrole rings, along with specific substituents, can lead to unique chemical behaviors, including the formation of hydrogen bonds and aromatic interactions that stabilize the molecule's structure (Singh et al., 2014).

科学的研究の応用

Synthesis and Characterization

The compound falls within the broader category of pyrrole derivatives known for their complex synthesis and structural characterization. A notable example includes the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, which is synthesized by aldol condensation. This process involves strong hydroxyl base catalysis, leading to derivatives that are structurally similar to the compound . Spectroscopic methods like FT–IR, 1H NMR, and UV–visible analyses confirm the product's structure, with quantum chemical calculations providing a good correlation with experimental data. This approach illustrates the potential routes and methodologies for synthesizing and characterizing compounds with similar backbones (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Chemical Reactivity and Molecular Interactions

The molecular electrostatic potential surface (MEP), natural bond orbital (NBO) interactions, and vibrational analysis contribute to understanding the compound's reactivity and interaction sites. For instance, the study on the synthesis and characterization of pyrrole derivatives shows that dimer formation with multiple interactions through NH···O and CH···O is possible. This insight is crucial for predicting how such compounds might react under different chemical conditions, indicating that carbonyl carbon and β-carbon of the chalcone frame are prone to nucleophilic attack, leading to the formation of various heterocyclic compounds (R. N. Singh, Poonam Rawat, & S. Sahu, 2014).

Potential for Development of Novel Compounds

The research on compounds such as 1-(2-(Diethylamino)ethyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one opens pathways for the development of novel compounds with specific biological or chemical properties. For example, the enzymatic synthesis of biobased polyesters using furan derivatives as building blocks showcases the potential for creating new materials with desired physical and chemical properties, which could have applications in various industries, including pharmaceuticals and biotechnology (Yi Jiang et al., 2014).

特性

IUPAC Name |

1-[2-(diethylamino)ethyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(3-propoxyphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N2O5/c1-4-14-30-18-10-7-9-17(16-18)21-20(22(27)19-11-8-15-31-19)23(28)24(29)26(21)13-12-25(5-2)6-3/h7-11,15-16,21,28H,4-6,12-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXDIVARYRNKBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN(CC)CC)O)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7,7-Difluoro-1-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2486899.png)

![N-(4-fluorophenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2486900.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2486903.png)

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)

![2-amino-7-methyl-5-oxo-4-(4-pyridyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2486911.png)